1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further bonded to another cyclopropyl ring bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromophenylcyclopropane with diazo compounds in the presence of a rhodium catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh2(R-BTPCP)4)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction to alkanes or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halogenation or nucleophilic substitution reactions using reagents like NBS (N-Bromosuccinimide) or NaOH (Sodium hydroxide).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: NBS in CCl4 (Carbon tetrachloride) under UV light.
Major Products:
Oxidation: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropanone.
Reduction: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropanol.
Substitution: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropyl halides.
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
- 1-(4-Bromophenyl)cyclopropanamine
- 1-(4-Bromophenyl)-2,2-diphenylcyclopropanecarboxylate
Comparison: 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol is unique due to its dual cyclopropyl rings and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
CAS No. |
2098588-51-1 |
---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H13BrO/c13-10-3-1-9(2-4-10)11(5-6-11)12(14)7-8-12/h1-4,14H,5-8H2 |
InChI Key |
LFPOZPJMYOBWNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.